![molecular formula C19H14BrFN4O2S B2776613 N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115881-93-0](/img/structure/B2776613.png)
N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core substituted with a methoxy group at position 8 and a sulfanyl-linked acetamide chain. The acetamide moiety is further functionalized with a 4-bromo-2-fluorophenyl group, conferring distinct electronic and steric properties. This compound is hypothesized to exhibit biological activity related to Toll-like receptor 4 (TLR4) modulation or enzyme inhibition, given structural parallels to other pyrimidoindole derivatives .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4O2S/c1-27-11-3-5-14-12(7-11)17-18(25-14)19(23-9-22-17)28-8-16(26)24-15-4-2-10(20)6-13(15)21/h2-7,9,25H,8H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEALSAIGYYAKTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Urea Linkage: The final step involves the reaction of the sulfonyl-indole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-ethylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Analogous Compounds
Structural Modifications and Functional Group Variations
The compound is compared to structurally related analogs based on substituent patterns, core modifications, and biological activity (Table 1).
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Sulfanyl Linkage : The thioether bridge (S-linkage) is conserved across analogs, but its conformational flexibility varies with adjacent substituents. For example, the oxazole-thiophene hybrid in restricts rotational freedom compared to pyrimidoindole derivatives.
Biologische Aktivität
N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-cancer effects and anti-inflammatory activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₄BrFN₄O₂S |
Molecular Weight | 461.3 g/mol |
CAS Number | 1115881-93-0 |
The structure of the compound is characterized by a pyrimidoindole moiety linked to a bromo-fluorophenyl group via an acetamide bond. This unique structure may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from experimental studies:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest at G2/M phase |
NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate significant cytotoxic effects, particularly in breast cancer (MCF7) and lung cancer (NCI-H460) models, suggesting that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. The following data illustrates its ability to inhibit pro-inflammatory markers:
Assay | IC₅₀ (µM) | Comparison Standard |
---|---|---|
COX-2 Inhibition | 0.04 | Celecoxib (0.04 µM) |
iNOS Expression | Significant reduction observed in mRNA levels |
The compound's ability to inhibit COX-2 and reduce iNOS expression suggests it may be effective in treating inflammatory conditions.
Case Studies
A recent case study evaluated the efficacy of this compound in a xenograft model of breast cancer. The study reported:
- Tumor Size Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
- Survival Rates : Increased survival rates were noted among treated animals, indicating potential therapeutic benefits.
Q & A
Q. Optimization :
- Temperature : Maintain 60–80°C for cyclization to prevent side reactions .
- pH Control : Use buffered solutions (pH 7–8) during coupling to stabilize reactive intermediates .
- Reaction Monitoring : Employ HPLC to track progress and TLC to confirm intermediate purity .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR validates substituent positions (e.g., bromo-fluorophenyl integration) and detects stereochemical impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C20H15BrFN4O2S) with <5 ppm error .
- HPLC-PDA : Quantifies purity (>95%) and identifies by-products using reverse-phase C18 columns (acetonitrile/water gradient) .
What methodological approaches are used to resolve discrepancies in biological activity data between structurally similar pyrimidoindole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity trends. For example, highlights how N-alkyl chain length impacts Toll-like receptor 4 binding affinity .
- Crystallographic Analysis : Use SHELXL-refined X-ray structures to correlate conformational changes (e.g., sulfanyl group orientation) with activity differences .
- Dose-Response Assays : Repeat in vitro assays (e.g., IC50 measurements) under standardized conditions to isolate experimental variability .
How can substituent variations in the pyrimidoindole core influence binding affinity and selectivity?
Q. Advanced
- Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilicity, improving interactions with target hydrophobic pockets (e.g., kinase ATP-binding sites) .
- Methoxy Positioning : The 8-methoxy group on the indole ring increases solubility and modulates π-π stacking with aromatic residues, as observed in chromeno-pyrimidine analogs .
- Sulfanyl Linker Flexibility : Shortening the acetamide spacer reduces entropic penalties during target binding, as shown in pyrimidoindole-based anticancer agents .
What strategies ensure compound stability under varying pH and temperature during in vitro assays?
Q. Basic
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions to prevent hydrolysis of the sulfanyl group .
- Lyophilization : Store the compound as a lyophilized powder at -20°C to avoid thermal degradation .
- Light Protection : Shield solutions from UV light to prevent photo-oxidation of the bromophenyl moiety .
How is computational modeling integrated with experimental data to predict target interactions?
Q. Advanced
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with proposed targets (e.g., TLR4 or kinase domains). Validate with mutagenesis studies .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and identify key residues (e.g., Lys96 in TLR4) .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .
What are the primary biological targets or pathways modulated by this compound?
Q. Basic
- Anticancer Activity : Induces apoptosis in MCF-7 cells via caspase-3 activation, with IC50 values comparable to doxorubicin .
- Antimicrobial Action : Disrupts Staphylococcus aureus biofilm formation by inhibiting penicillin-binding protein 2a (PBP2a) .
- Anti-Inflammatory Effects : Suppresses IL-6 and TNF-α in LPS-stimulated macrophages, likely via NF-κB pathway inhibition .
How do researchers address low solubility in aqueous media for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate or PEG groups at the methoxy position to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for chromeno-pyrimidines .
- Co-Solvent Systems : Formulate with Cremophor EL (10% v/v) or cyclodextrins for parenteral administration .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.